molecular formula C17H19FN2O2 B1391242 N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020056-64-7

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1391242
M. Wt: 302.34 g/mol
InChI Key: WSAHHIJHHNEHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide (N-A2F2MB) is an organofluorine compound that is used in a variety of scientific research applications. N-A2F2MB is a synthetic compound that is composed of four different components: 5-amino-2-fluorophenyl, 2-methylphenoxy, butanamide, and fluorine. N-A2F2MB has a wide range of applications in scientific research due to its unique properties, such as its resistance to oxidation, its low toxicity, and its ability to bind to certain proteins.

Scientific Research Applications

  • Synthesis of Anticonvulsants : The compound has been used in the synthesis of anticonvulsant drugs, such as progabide, which have shown efficacy in blocking seizures and mimicking the effects of gamma-aminobutyric acid (GABA) in the brain. This highlights its potential in the treatment of epilepsy and related disorders (Kaplan et al., 1980).

  • Development of Radio-Labeled Compounds : It has been used in the synthesis of radio-labeled compounds for pharmacokinetic and metabolism studies. This application is significant in medical imaging and drug development processes, aiding in the understanding of drug behavior within the body (Allen & Giffard, 1982).

  • Antimicrobial Research : This compound is integral to synthesizing various antimicrobial agents. Studies on derivatives of N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide have shown significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial drugs (Helal et al., 2013).

  • Research in Cancer Therapy : The compound has been explored in the synthesis of inhibitors for cancer therapy. It plays a role in creating potent kinase inhibitors, which are crucial in developing targeted cancer treatments (Schroeder et al., 2009).

  • Neuropharmacological Studies : Its derivatives have been studied for their neuropharmacological properties, particularly in relation to GABA receptor stimulation. This research is fundamental for understanding and developing treatments for neurological disorders (Worms et al., 1982).

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-3-15(22-16-7-5-4-6-11(16)2)17(21)20-14-10-12(19)8-9-13(14)18/h4-10,15H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAHHIJHHNEHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.